molecular formula C12H10N2O3 B373502 N-{5-nitro-2-naphthyl}acetamide CAS No. 43014-68-2

N-{5-nitro-2-naphthyl}acetamide

Katalognummer: B373502
CAS-Nummer: 43014-68-2
Molekulargewicht: 230.22g/mol
InChI-Schlüssel: IFWPKYVZNBTNET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-nitro-2-naphthyl}acetamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a nitro group at the 5-position and an acetamide group at the 2-position of the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-{5-nitro-2-naphthyl}acetamide typically involves a two-step reaction process starting from 2-acetyl-6-aminonaphthalene. The first step is acetylation, followed by nitration. The reaction conditions for these steps include the use of acetic anhydride and nitric acid as reagents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-{5-nitro-2-naphthyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

N-{5-nitro-2-naphthyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-{5-nitro-2-naphthyl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-{5-nitro-2-naphthyl}acetamide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

43014-68-2

Molekularformel

C12H10N2O3

Molekulargewicht

230.22g/mol

IUPAC-Name

N-(5-nitronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-10-5-6-11-9(7-10)3-2-4-12(11)14(16)17/h2-7H,1H3,(H,13,15)

InChI-Schlüssel

IFWPKYVZNBTNET-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.